![molecular formula C17H12ClFN2O2 B6580489 methyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate CAS No. 1207016-05-4](/img/structure/B6580489.png)
methyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate
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Overview
Description
“Methyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate” is a complex organic compound that contains a quinoline core, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. For example, the ester group could undergo hydrolysis, and the amino group could participate in various reactions involving nitrogen .
Scientific Research Applications
Drug Discovery
Quinoline is a vital scaffold for leads in drug discovery . Many quinoline derivatives have shown potential biological and pharmaceutical activities . For example, 4-Arylquinoline-2-carboxylate derivatives show antiprotozoal activity against the pathogenic parasite Toxoplasma gondii .
Agrochemicals
Quinoline derivatives have found applications as agrochemicals . They can be used in the development of new pesticides and herbicides.
Bio-organic and Bio-organometallic Studies
Quinoline and its derivatives are used in the study of bio-organic and bio-organometallic processes . These studies can lead to the development of new catalysts and materials.
Synthesis of Heterocycles
Quinoline derivatives are used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles have unique biological activities and are important in medicinal chemistry.
Suzuki–Miyaura Coupling
Quinoline derivatives can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is exceptionally mild and functional group tolerant, making it useful in the synthesis of complex organic molecules.
Synthesis of 2H-Chromenes
Methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate, a compound similar to the one , was synthesized using Vilsmeier reagent . This suggests that “methyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate” could potentially be used in the synthesis of 2H-chromenes, a class of compounds with various biological activities.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of Action
Similar compounds have been shown to induce a variety of cellular responses, including changes in cell growth, differentiation, and apoptosis .
properties
IUPAC Name |
methyl 6-chloro-4-(3-fluoroanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c1-23-17(22)16-9-15(20-12-4-2-3-11(19)8-12)13-7-10(18)5-6-14(13)21-16/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGKWUMCYAZMAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate |
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